[2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine
Overview
Description
[2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine is a heterocyclic compound featuring an oxazole ring substituted with a methanamine group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
[2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the methanamine group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
[2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying enzyme interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The oxazole ring and methanamine group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[5-(propan-2-yl)-1,3-oxazol-2-yl]methanamine: This compound has a similar structure but with the isopropyl group at a different position on the oxazole ring.
[3-(propan-2-yl)-1,2-oxazol-4-yl]methanamine: Another isomer with the oxazole ring and methanamine group arranged differently.
Uniqueness
[2-(propan-2-yl)-1,3-oxazol-4-yl]methanamine is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
(2-propan-2-yl-1,3-oxazol-4-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDWTIZIXXQZEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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